molecular formula C13H13F2N B8279321 1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole

1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B8279321
M. Wt: 221.25 g/mol
InChI Key: PNSQYNVFXRVIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C13H13F2N and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13F2N

Molecular Weight

221.25 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C13H13F2N/c1-9-3-4-10(2)16(9)8-11-5-6-12(14)7-13(11)15/h3-7H,8H2,1-2H3

InChI Key

PNSQYNVFXRVIAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

42.9 g (0.30 mol) of 2,4-difluorobenzylamine are dissolved in 300 ml of ethanol. 5 drops of concentrated hydrochloric acid (36%) are added to this solution. 36.0 g (0.315 mol) of acetonylacetone are then added dropwise, and the mixture is warmed to reflux. The reaction is complete (GC check) after refluxing for 4.5 hours at about 80° C. The brown solution is cooled to -30° C. and the crystals which have precipitated are filtered off and dried. 56.2 g (85% of theory) of white crystals which melt at 41°-42° C. are obtained.
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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